Human 5-HT3A Receptor Binding Affinity: Comparison with Clinically Approved 5-HT3 Antagonists
The target compound exhibits a Ki of 8.10 nM for the human cloned 5-HT3A receptor expressed in CHO cells, measured via displacement of [3H]NAMH [1]. This affinity places it within the same nanomolar range as clinically utilized 5-HT3 antagonists, though distinct in its specific binding profile. For context, granisetron has a reported Ki of ~1.5 nM [2], ondansetron a Ki of 6.16 nM , tropisetron a Ki of ~2.0 nM , and metoclopramide (a benzamide) a Ki of 9.03 nM for 5-HT3 [3]. The compound's affinity is most similar to metoclopramide, yet its selectivity profile (see Item 2) markedly differs.
| Evidence Dimension | Binding affinity (Ki) for human 5-HT3A receptor |
|---|---|
| Target Compound Data | Ki = 8.10 nM |
| Comparator Or Baseline | Granisetron (Ki = ~1.5 nM), Ondansetron (Ki = 6.16 nM), Tropisetron (Ki = ~2.0 nM), Metoclopramide (Ki = 9.03 nM) |
| Quantified Difference | Approximately 5-fold lower affinity than granisetron; ~1.3-fold lower than ondansetron; ~4-fold lower than tropisetron; ~1.1-fold higher affinity than metoclopramide |
| Conditions | Human cloned 5-HT3A receptor expressed in CHO cells; radioligand: [3H]NAMH (target); [3H]granisetron or [3H]LY278584 (comparators) |
Why This Matters
The compound's affinity is sufficient for robust target engagement in vitro, but its intermediate potency relative to high-affinity antagonists (e.g., granisetron) may offer advantages in studies requiring partial receptor occupancy or reduced functional antagonism.
- [1] BindingDB: BDBM50365248 (CHEMBL1958135). Ki: 8.10 nM for human 5-HT3A receptor. View Source
- [2] GtoPdb: granisetron ligand activity chart. Ki ~1.5 nM for human 5-HT3A. View Source
- [3] Bureau, R., et al. (1999). Serotoninergic properties of new conformationally restricted benzamides. Bioorganic & Medicinal Chemistry, 7(5), 899-906. (Metoclopramide 5-HT3 Ki = 9.03 nM) View Source
